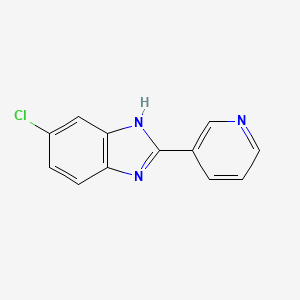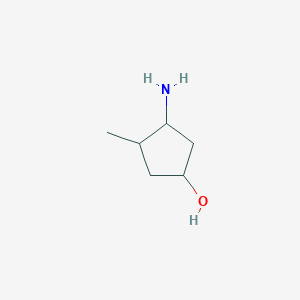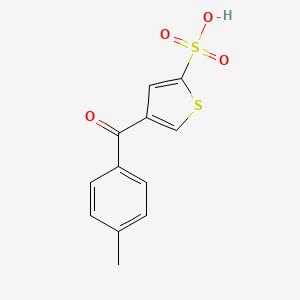
3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol is an organic compound with a complex structure that includes multiple chlorine atoms and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol typically involves the chlorination of a suitable precursorThe reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor compounds are chlorinated in the presence of catalysts to increase the yield and efficiency of the reaction. The use of continuous flow reactors and advanced separation techniques can further enhance the production process, ensuring high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the double bond in the prop-2-enyl group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dechlorinated or hydrogenated derivatives. Substitution reactions can produce a variety of functionalized phenols .
Aplicaciones Científicas De Investigación
3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its phenolic structure.
Industry: It can be used in the production of specialty chemicals, including herbicides and fungicides.
Mecanismo De Acción
The mechanism by which 3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can disrupt normal biological processes, leading to the desired therapeutic or inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorophenol: A simpler compound with two chlorine atoms on the phenol ring.
3,6-Dichloro-2-propyl phenol: Similar in structure but with a propyl group instead of a chloroprop-2-enyl group.
Uniqueness
3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol is unique due to the presence of the chloroprop-2-enyl group, which imparts different chemical reactivity and biological activity compared to its simpler analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H7Cl3O |
|---|---|
Peso molecular |
237.5 g/mol |
Nombre IUPAC |
3,6-dichloro-2-(2-chloroprop-2-enyl)phenol |
InChI |
InChI=1S/C9H7Cl3O/c1-5(10)4-6-7(11)2-3-8(12)9(6)13/h2-3,13H,1,4H2 |
Clave InChI |
DPKRVBBLCXPTLO-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC1=C(C=CC(=C1O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


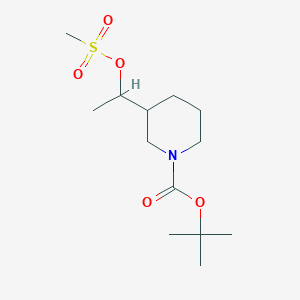

![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole](/img/structure/B13882564.png)
![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)


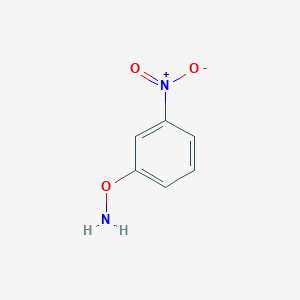
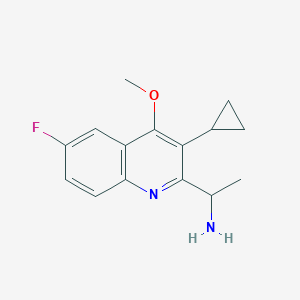
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)
